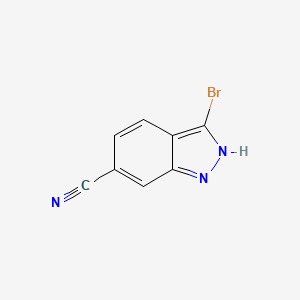

3-Bromo-1H-indazole-6-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2H-indazole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYPSDOJNPATCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indazole Heterocycle: a Privileged Scaffold in Chemical and Biological Fields

The indazole, or benzopyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. Current time information in Pasuruan, ID.nih.gov This scaffold is of great interest in medicinal chemistry, often referred to as a "privileged structure" due to its ability to bind to multiple biological targets with high affinity. researchgate.netpnrjournal.com The unique structural and electronic properties of the indazole nucleus, including its aromaticity and the presence of nitrogen atoms, allow for a wide range of interactions with enzymes and receptors. longdom.org

Indazole derivatives have been extensively explored and are known to exhibit a broad spectrum of pharmacological activities. nih.govirma-international.org These include, but are not limited to, anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govirma-international.orgbiotech-asia.org The versatility of the indazole core is highlighted by its presence in several FDA-approved drugs. For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Granisetron is a 5-HT3 antagonist used to prevent nausea and vomiting. pnrjournal.comnih.gov The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form makes it the predominant and more commonly utilized isomer in drug design and synthesis. nih.gov

The development of new synthetic methodologies to construct and functionalize the indazole ring system remains an active area of research, aiming to expand the library of indazole-based compounds for biological screening. researchgate.net

The Importance of Halogenated Indazole Derivatives

The introduction of halogen atoms, such as bromine, onto the indazole scaffold is a common and effective strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the parent molecule. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. cymitquimica.com

Bromo-substituted indazoles, in particular, have garnered attention for their potential in drug development. longdom.org The bromine atom can act as a key binding element, forming halogen bonds with protein residues, and can also serve as a reactive handle for further chemical modifications through cross-coupling reactions. This allows for the synthesis of more complex and diverse molecular architectures. cymitquimica.com

Research has demonstrated that the position and nature of the halogen substituent can have a profound impact on the biological activity of indazole derivatives. For example, studies on various substituted indazoles have shown that bromo- and other halogen-containing derivatives can exhibit potent inhibitory activity against various enzymes, including those involved in cancer progression. nih.gov

Investigating 3 Bromo 1h Indazole 6 Carbonitrile: a Compound of Interest

Established Synthetic Routes to the Indazole Core

The formation of the indazole ring system is a cornerstone of synthesizing this compound. Various classical and modern cyclization strategies have been developed to efficiently construct this bicyclic heteroaromatic core.

Classical Cyclization Reactions for Indazole Formation

Historically significant methods for indazole synthesis often involve intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. One of the earliest approaches is the Fischer indole (B1671886) synthesis , which, under certain conditions, can unexpectedly yield indazoles. umn.edu More direct and widely employed is the Cadogan indazole synthesis , which typically involves the reductive cyclization of o-nitrobenzylidenes or related species. acs.org Although effective, this method can sometimes require harsh reaction conditions.

Another classical and versatile approach involves the cyclization of hydrazones . For instance, the intramolecular cyclization of picrylhydrazones has been systematically studied to form indazole derivatives. rsc.org Arylhydrazones can also undergo an electrochemical radical Csp²–H/N–H cyclization to afford 1H-indazoles in moderate to good yields. rsc.org This electrochemical approach is notable for its operational simplicity and the use of less expensive electrodes. rsc.org

| Reaction Type | Starting Materials | Key Reagents/Conditions | Outcome | Reference |

| Fischer Synthesis | Hydrazones | Acidic conditions | Unexpected indazole formation | umn.edu |

| Cadogan Synthesis | o-nitrobenzylidenes | Reductive agents (e.g., triethyl phosphite) | Indazole formation | acs.org |

| Hydrazone Cyclization | Picrylhydrazones | Optimized conditions | Indazole derivatives | rsc.org |

| Electrochemical Cyclization | Arylhydrazones | Anodic oxidation, HFIP | 1H-Indazole derivatives | rsc.org |

Strategies for Constructing the Bicyclic System

Modern synthetic strategies often focus on building the bicyclic indazole system through efficient bond-forming reactions, particularly the formation of the N-N bond. A prominent method is the N–N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. acs.org This approach has been shown to be robust for accessing indazoles in all three of their tautomeric forms. acs.org

The synthesis can also commence from readily available substituted benzonitriles. For example, a general two-step synthesis of substituted 3-aminoindazoles starts from 2-bromobenzonitriles, involving a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence. organic-chemistry.org Similarly, a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives can produce substituted 3-aminoindazoles through a cascade process. organic-chemistry.org

Furthermore, a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a straightforward route to indazoles in very good yields under mild conditions. organic-chemistry.org For the specific target molecule, a plausible route would involve starting with a precursor already containing the C6-carbonitrile, such as a substituted 2-fluorobenzonitrile, and reacting it with hydrazine. acs.org

| Strategy | Precursor Type | Key Transformation | Catalyst/Reagents | Reference |

| Oxidative Cyclization | 2-Aminomethyl-phenylamines | N-N bond formation | H₂O₂, Na₂WO₄·2H₂O | acs.org |

| From Benzonitriles | 2-Bromobenzonitriles | Pd-catalyzed arylation, deprotection/cyclization | Pd catalyst, acid | organic-chemistry.org |

| From Benzonitriles | 2-Halobenzonitriles | Cu-catalyzed coupling-condensation | Cu catalyst | organic-chemistry.org |

| From Aminophenones | 2-Aminophenones | Reaction with hydroxylamine derivatives | Metal-free | organic-chemistry.org |

| From Fluorobenzonitriles | Substituted 2-fluorobenzonitriles | Reaction with hydrazine | Hydrazine hydrate (B1144303) | acs.org |

Regioselective Bromination Strategies at C3 of Indazole Scaffolds

The introduction of a bromine atom specifically at the C3 position of the indazole ring is a critical step. This is often achieved through electrophilic substitution, where the reactivity of the C3 position is harnessed.

Direct Bromination Techniques

The most common and efficient method for the regioselective bromination of the indazole C3 position is the use of N-bromosuccinimide (NBS) . chim.it This reagent is widely employed in various solvents such as acetonitrile (B52724), dichloromethane, and methanol (B129727) to achieve high regioselectivity for the 3-position. chim.it

Recent advancements have explored alternative brominating agents and conditions. For example, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been used as a bromine source under ultrasound-assisted conditions, providing a rapid and efficient protocol for the synthesis of 3-bromoindazoles. nih.gov This method is noted for its mild conditions and broad substrate tolerance. nih.gov Additionally, visible-light photoredox catalysis, using an organic dye like erythrosine B, can activate NBS to enhance its electrophilicity, leading to drastically reduced reaction times for the bromination of indazoles. researchgate.net

| Brominating Agent | Conditions | Key Features | Reference |

| N-Bromosuccinimide (NBS) | Various solvents (MeCN, CH₂Cl₂, etc.) | High regioselectivity for C3 | chim.it |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Ultrasound assistance | Rapid, mild, efficient | nih.gov |

| N-Bromosuccinimide (NBS) | Visible-light photoredox catalysis (Erythrosine B) | Reduced reaction times, enhanced reactivity | researchgate.net |

Indirect Methods Involving Precursors

Indirect methods for introducing a bromine atom at C3 often involve the use of a directing group to facilitate metalation at the desired position, followed by quenching with a bromine source. The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at the N2 position of the indazole can efficiently direct regioselective C3-lithiation. researchgate.net The resulting nucleophile can then react with an electrophilic bromine source to install the bromine atom at C3. researchgate.net This strategy offers excellent control over the regioselectivity of the functionalization.

Another approach involves a halogen-metal exchange on a pre-existing halogenated indazole, although this can sometimes lead to ring-opening. rsc.org To circumvent this, protocols using zincation or magnesiation via dianion formation or with suitable protecting groups have been described. rsc.org

Introduction of the Carbonitrile Functionality at C6

The introduction of the carbonitrile group at the C6 position is a crucial step in the synthesis of the target molecule. While direct cyanation of the indazole ring at C6 is challenging, the functionality is typically introduced at an earlier stage of the synthesis by using a precursor that already contains the nitrile group.

A common strategy is to start with a substituted benzonitrile. For instance, the synthesis of indazole derivatives with substitution at the C6 position has been achieved by starting with appropriately substituted 2-fluorobenzonitriles. acs.org In the context of this compound, a plausible synthetic route would begin with a 2-fluoro- or 2-halobenzonitrile bearing a cyano group at the para-position to the eventual C6 position of the indazole. This precursor would then undergo cyclization with hydrazine to form the 6-cyano-1H-indazole, which can subsequently be brominated at the C3 position as described in section 2.2.

Alternatively, the cyano group can be introduced via a nucleophilic substitution reaction on a suitable precursor, such as a 6-halo-indazole derivative. However, the former strategy of incorporating the nitrile group at the beginning of the synthetic sequence is often more efficient. The synthesis of related compounds like 6-chloro-1H-indazole-3-carbonitrile suggests that the indazole ring can be formed with a halogen at C6 and a cyano group at C3, indicating the compatibility of these functional groups with indazole formation reactions.

Cyano-Group Installation via Substitution Reactions

The introduction of a nitrile functional group onto an aromatic or heterocyclic ring is a cornerstone of synthetic organic chemistry. For the synthesis of this compound, this is often achieved via substitution reactions, particularly through palladium-catalyzed cyanation. These methods are valued for their reliability and wide applicability.

One of the most prevalent methods involves the cross-coupling of an aryl halide with a cyanide source. orgsyn.org Historically, toxic reagents like potassium or sodium cyanide were used under harsh conditions. orgsyn.org Modern methodologies, however, favor less toxic and more manageable cyanide sources. A notable example is the use of potassium ferrocyanide (K₄[Fe(CN)₆]), a stable and less hazardous alternative. orgsyn.org The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in conjunction with a specialized ligand like Xantphos to facilitate the coupling. orgsyn.org This approach allows for the cyanation of iodo- or bromo-precursors under relatively mild conditions.

Another widely used cyanide source is zinc cyanide (Zn(CN)₂). It is less toxic than alkali metal cyanides and is effective in nickel-catalyzed cyanations of alkyl halides and palladium-catalyzed reactions for aryl halides. organic-chemistry.org These reactions demonstrate broad substrate scope and good functional group tolerance. organic-chemistry.org

Table 1: Comparison of Cyanide Sources for Substitution Reactions

| Cyanide Source | Catalyst System (Example) | Key Advantages | Reference |

|---|---|---|---|

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Pd(OAc)₂ / Xantphos | Low toxicity, stable, cost-effective | orgsyn.org |

| Zinc Cyanide (Zn(CN)₂) | Palladium or Nickel-based | Reduced toxicity, good for various halides | organic-chemistry.org |

Conversion of Other Functional Groups to Nitriles

An alternative strategy for installing the nitrile group at the C6 position of 3-bromo-1H-indazole is to transform an existing functional group into a cyano moiety. This approach provides synthetic flexibility, allowing for the introduction of the nitrile at a later stage in the synthesis.

Common precursors for nitriles include aldehydes, amides, and carboxylic acids. acs.org

From Aldehydes: Aromatic aldehydes can be efficiently converted to the corresponding nitriles in a one-pot reaction. researchgate.net A typical method involves the formation of an intermediate oxime from the aldehyde using hydroxylamine, followed by dehydration. Reagents like sulfuryl fluoride (B91410) can facilitate this transformation at room temperature without the need for metal catalysts. researchgate.net

From Amides: Primary carboxamides can undergo dehydration to yield nitriles. This transformation can be achieved using various dehydrating agents. A clean and efficient method utilizes a combination of o-iodoxybenzoic acid (IBX) and tetraethylammonium (B1195904) bromide (TEAB) for the one-carbon dehomologation of primary amides to nitriles. organic-chemistry.org

From Carboxylic Acids: While less direct, carboxylic acids can be converted to nitriles. The process typically involves initial conversion to a primary amide, which is then dehydrated as described above.

The cyano group itself is a versatile functional group, capable of being converted into primary amines, amides, carboxylic acids, and esters, further highlighting the synthetic utility of nitrile intermediates. acs.org

Novel and Sustainable Synthetic Approaches for this compound

Recent advancements in chemical synthesis have emphasized the development of novel and sustainable methods that are more efficient, safer, and environmentally benign. These principles are increasingly being applied to the synthesis of complex heterocyclic structures like indazoles.

Green Chemistry Principles in Indazole Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of indazole synthesis, this translates to several key strategies:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ethanol, or even performing reactions under solvent-free conditions. researchgate.netresearchgate.net For instance, the synthesis of N-amino-3-cyano-2-pyridone derivatives has been successfully demonstrated in water. researchgate.net

Development of Greener Catalysts: Employing natural and reusable catalysts, such as lemon peel powder, has been reported for the synthesis of bioactive 1H-indazoles from aromatic aldehydes and hydrazine hydrate in DMSO. researchgate.net

Mechanochemistry: The use of mechanical force (e.g., in a high-energy ball mill) to induce chemical reactions, often in the absence of a solvent, is a key green technique. rsc.org The mechanosynthesis of the drug Axitinib, which features an indazole core, has been reported starting from 6-bromo-1H-indazole. rsc.org This method can lead to shorter reaction times and reduced waste. rsc.org

Table 2: Application of Green Chemistry Principles in Heterocyclic Synthesis

| Green Chemistry Principle | Application Example | Benefit | Reference |

|---|---|---|---|

| Green Solvents | Synthesis in water or ethanol | Reduced environmental impact, improved safety | researchgate.net |

| Mechanosynthesis | Ball-milling for Axitinib synthesis | Solvent-free, reduced waste, high yield | rsc.org |

Metal-Free Carbon-Nitrogen Bond Formation Pathways

A critical step in the synthesis of the indazole scaffold is the formation of the pyrazole (B372694) ring, which involves an intramolecular carbon-nitrogen (C-N) bond formation. While traditionally achieved with transition-metal catalysts, there is a growing interest in developing metal-free alternatives to avoid issues of cost, toxicity, and metal contamination in the final product. nih.govresearchgate.net

One such approach is the intramolecular C-H amination of hydrazones. researchgate.net This can be catalyzed by iodobenzene (B50100) in the presence of an oxidant like Oxone under mild conditions. researchgate.net Another strategy involves the rearrangement of 7-nitroisatins in the reaction with hydrazine hydrate, where the new pyrazole cycle is formed via a direct metal-free C-H amination. researchgate.net These methods provide access to the indazole core without relying on transition metals, aligning with the principles of sustainable chemistry. researchgate.netnih.gov

Continuous Flow Synthesis Techniques for Enhanced Efficiency

Continuous flow chemistry is an emerging technology that offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. researchgate.net These benefits are particularly relevant for the synthesis of pharmaceutically important compounds.

The synthesis of 1H-indazoles has been successfully translated to a continuous-flow strategy. clockss.org For example, the reaction of o-fluorobenzaldehydes with tert-butyl carbazate (B1233558) can be performed in a flow reactor under high-temperature conditions to produce 1H-indazoles efficiently and safely. clockss.org This approach allows for precise control over reaction parameters such as temperature and residence time, leading to higher yields and purity. clockss.org The use of flow reactors can facilitate the rapid, on-demand synthesis of multi-gram quantities of indazole derivatives, which is highly valuable in a pharmaceutical development setting. researchgate.netevitachem.com

Reactivity Profile of the C3-Bromine Substituent

The bromine atom at the C3-position of the indazole core is a key handle for molecular elaboration. Its reactivity is modulated by the electron-deficient nature of the pyrazole ring and the presence of the electron-withdrawing nitrile group on the benzene ring. This electronic setup makes the C3-position susceptible to both nucleophilic substitution and various metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit less commonly reported, method for functionalizing the C3-position of 3-bromoindazoles compared to cross-coupling reactions. The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. libretexts.orgncrdsip.com For an SNAr reaction to proceed, the aryl halide typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgncrdsip.com

In the case of this compound, the indazole ring system itself is electron-deficient. The addition of the C6-carbonitrile group further withdraws electron density from the bicyclic system. According to the principles of SNAr, this electronic arrangement should activate the C3-position towards attack by potent nucleophiles. The reaction mechanism involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity. libretexts.org While specific examples detailing SNAr reactions on this compound are not extensively documented in peer-reviewed literature, the reaction is theoretically viable with strong nucleophiles such as alkoxides, thiolates, or amines under appropriate basic conditions.

Transition-metal catalyzed cross-coupling reactions represent the most powerful and widely employed strategy for the derivatization of the C3-bromo substituent. The versatility of palladium-catalyzed reactions, in particular, allows for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, tolerating a broad range of functional groups. beilstein-journals.org

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is extensively used to functionalize bromoindazoles, including at the C3-position, to introduce aryl, heteroaryl, or vinyl substituents. libretexts.orgbeilstein-journals.org The general reaction scheme involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Research has demonstrated that Suzuki-Miyaura reactions on 3-bromoindazoles proceed with good to excellent yields. A variety of palladium catalysts, bases, and solvent systems can be employed, often with microwave irradiation to accelerate the reaction. beilstein-journals.org

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner (Boronic Acid) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (Microwave) | (Hetero)aryl boronic acids | Moderate to Excellent | beilstein-journals.org |

| PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Various organoboronic acids | Good | |

| PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | Reflux | (4-Methoxyphenyl)boronic acid | Moderate | libretexts.org |

This table presents representative conditions for Suzuki-Miyaura coupling on bromoindazole scaffolds. Specific yields are substrate-dependent.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net The reaction is highly valuable for introducing alkynyl moieties onto the indazole scaffold, which can serve as precursors for further transformations or as key structural elements in biologically active molecules.

The C3-position of bromoindazoles is a common site for Sonogashira coupling. Studies on 3-haloindazoles have shown that the reaction can be performed selectively, even in the presence of other halides, by carefully controlling the reaction conditions. researchgate.netnih.gov For instance, 3-iodoindazoles react selectively over 5-bromoindazoles at room temperature. researchgate.net

| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Coupling Partner (Alkyne) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 20 | Trimethylsilylacetylene | Not specified | researchgate.netnumberanalytics.com |

| Pd(OAc)₂ / CuI | Et₃N | DMF | 70-80 | Various terminal alkynes | Good | researchgate.net |

This table presents representative conditions for Sonogashira coupling on halo-indazole scaffolds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. numberanalytics.comjk-sci.com This reaction has become a vital tool in medicinal chemistry for the synthesis of aryl amines, which are prevalent in pharmaceuticals. The process involves the oxidative addition of a Pd(0) catalyst to the aryl halide, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond. jk-sci.com

The reaction is highly versatile, accommodating a wide range of primary and secondary amines and aryl halides. The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich biaryl phosphines often providing the best results. numberanalytics.comprinceton.edu This methodology is applicable to 3-bromoindazoles, providing a direct route to 3-aminoindazole derivatives. beilstein-journals.org

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Amine Partner | Reference |

| Pd(0) source / BINAP, DPPF, XANTPHOS | NaOt-Bu, LHMDS, Cs₂CO₃ | Toluene, Dioxane | 25-100+ | Primary/Secondary Amines | jk-sci.com |

| Pd PEPPSI catalyst | K₃PO₄ | Ball-milling (solvent-free) | Ambient | Secondary Amines | rsc.org |

This table presents general conditions for Buchwald-Hartwig amination. Specific outcomes are dependent on the precise combination of substrates and reagents.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transformations Involving the C6-Carbonitrile Group

The carbonitrile (cyano) group at the C6-position is a versatile functional group that can undergo a variety of chemical transformations. It is a powerful electron-withdrawing group and can be converted into other important functionalities, such as carboxylic acids, amines, and tetrazoles.

The hydrolysis of the C6-nitrile to a carboxylic acid is a fundamental transformation. This can be achieved under acidic or basic conditions, yielding 3-bromo-1H-indazole-6-carboxylic acid. This carboxylic acid derivative is itself a valuable intermediate for further functionalization, such as amide bond formation. bldpharm.com

Reduction of the C6-nitrile group provides access to the corresponding primary amine, 3-bromo-6-(aminomethyl)-1H-indazole. Common reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation introduces a flexible amino-methyl linker, which is a desirable feature in many drug candidates. google.com

Furthermore, the nitrile group can participate in cycloaddition reactions. A prominent example is the [2+3] cycloaddition with azides (e.g., sodium azide) to form tetrazole rings. This reaction, often promoted by Lewis acids, converts the C6-nitrile into a 6-(1H-tetrazol-5-yl) moiety. The tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group in medicinal chemistry. sci-hub.se

Hydrolysis and Esterification Pathways

The carbonitrile group at the C6 position is a key functional handle that can be readily transformed into other valuable functionalities.

Hydrolysis: The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield 3-Bromo-1H-indazole-6-carboxylic acid. This transformation converts the electron-withdrawing nitrile into a versatile carboxylic acid group, which can then participate in a wide array of subsequent reactions. The synthesis and availability of related indazole-6-carboxylic acids are documented, underscoring the viability of this pathway. scispace.combldpharm.comsigmaaldrich.com

Esterification: Following hydrolysis, the resulting 3-Bromo-1H-indazole-6-carboxylic acid can be readily converted to its corresponding esters through standard esterification protocols, such as the Fischer esterification with an alcohol in the presence of an acid catalyst. This pathway opens the door to a variety of ester derivatives, modulating the compound's steric and electronic properties.

Reduction to Amines and Aldehydes

The nitrile and bromo functionalities can be selectively reduced to introduce new reactive sites.

Reduction to Amines: The C6-carbonitrile can be reduced to a primary amine, yielding (3-Bromo-1H-indazol-6-yl)methanamine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic amino group, which is a valuable precursor for amides, sulfonamides, and other nitrogen-containing structures. The reduction of functional groups on the indazole ring, such as the conversion of nitro groups to amines, is a well-established strategy. sci-hub.se

Reduction to Aldehydes: The nitrile group can be partially reduced to an aldehyde to form 3-bromo-1H-indazole-6-carbaldehyde. This is often accomplished using Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol. The resulting aldehyde is a crucial intermediate for forming alkenes via Wittig reactions, secondary alcohols via addition of organometallic reagents, or for constructing new heterocyclic rings. rsc.org The conversion of a 3-halogenoindazole's cyano group to an aldehyde using DIBAL has been reported, suggesting this is a feasible strategy. rsc.org

Cyclization Reactions for Fused Ring Systems

The inherent functionality of this compound makes it an excellent substrate for the synthesis of polycyclic fused systems.

The nitrile group is a versatile precursor for cyclization reactions. For instance, it can be converted to a tetrazole ring, or it can participate in cycloadditions. Following its hydrolysis to a carboxylic acid, further transformations can lead to fused systems. For example, conversion to an acid hydrazide can be followed by cyclization with various reagents to form fused oxadiazole rings. researchgate.net Another advanced strategy involves the ruthenium-catalyzed insertion of alkynes into the N-H and C-H bonds of an indazole carboxylic acid, leading to the formation of pyranone-fused indazoles. acs.org This demonstrates how the core indazole can be elaborated into more complex, multi-ring structures.

Functionalization at the Indazole Nitrogen Atoms (N1 and N2)

The presence of two nitrogen atoms in the indazole ring allows for functionalization, but often raises the challenge of regioselectivity.

Selective N-Alkylation and N-Acylation

Direct alkylation or acylation of the indazole NH group can result in a mixture of N1 and N2 substituted isomers. rug.nlmdpi.com The ratio of these products is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile.

N-Alkylation: Generally, the N1-substituted indazole is the thermodynamically more stable product, while the N2-isomer is often favored under kinetic control. rug.nlmdpi.com The choice of base and solvent system is critical for directing the regioselectivity. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) often shows a high preference for the N1-alkylated product. nih.govd-nb.info Conversely, other conditions can favor N2 substitution. The steric and electronic properties of existing substituents on the indazole ring also play a significant role in influencing the N1/N2 ratio. nih.govd-nb.info

N-Acylation: Regioselective N-acylation can also be achieved, often favoring the thermodynamically stable N1-acylindazole. nih.gov

Below is a table summarizing typical conditions for selective N-alkylation of indazoles.

| Reaction Condition | Predominant Isomer | Rationale | Reference |

|---|---|---|---|

| NaH in THF with alkyl halide | N1 | Favors the formation of the more thermodynamically stable N1-substituted product. | nih.govd-nb.info |

| K₂CO₃ in DMF | Mixture, often N1 major | Common conditions leading to the thermodynamically favored N1 isomer, but selectivity can vary. | rug.nl |

| Mitsunobu Conditions (e.g., DIAD, PPh₃) | N2 | Often favors the kinetically controlled N2-substituted product. | d-nb.info |

| Cs₂CO₃ in DMF | N1 | Cesium salts can promote N1 selectivity, potentially through a chelation mechanism with other functional groups. | nih.govresearchgate.net |

Exploration of Tautomeric Forms and Their Influence on Reactivity

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govnih.gov

Tautomeric Equilibrium: The 1H-tautomer, which features a benzenoid structure, is generally recognized as being more thermodynamically stable than the 2H-tautomer, which has a quinonoid structure. rug.nlnih.govnih.gov Consequently, in solution and in the solid state, the 1H-form is predominant. nih.gov

Influence on Reactivity: This tautomeric equilibrium is fundamental to understanding the reactivity of the indazole ring, particularly in N-substitution reactions. The deprotonation of the indazole ring by a base generates an indazolate anion, where the negative charge is delocalized over both nitrogen atoms. The subsequent reaction with an electrophile can occur at either nitrogen. The formation of the more stable N1-substituted product is often the thermodynamic outcome of the reaction, while attack at the N2 position can be the kinetically faster process. mdpi.com Factors such as solvent polarity and the ability of cations to coordinate can influence the position of the equilibrium and the ultimate product distribution. rug.nl

Construction of Complex Molecular Architectures Utilizing this compound as a Synthon

This compound is a powerful synthon, or synthetic building block, for the assembly of complex molecular structures, largely due to the strategic placement of its reactive sites.

The bromine atom at the C3 position is particularly valuable as it serves as a handle for a wide range of palladium-catalyzed cross-coupling reactions. mdpi.commdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse molecular fragments.

Key transformations include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes at the C3 position.

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups at C3.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

These coupling reactions can be used in sequence with the transformations of the C6-nitrile group (hydrolysis, reduction) and N-functionalization (alkylation, acylation) to systematically build molecular complexity. This multi-directional derivatization strategy allows for the creation of large libraries of highly functionalized indazole derivatives from a single, versatile starting material. mdpi.com Furthermore, after hydrolysis of the nitrile to a carboxylic acid, the resulting molecule can act as a ligand to coordinate with metal ions, forming complex, multi-molecular coordination polymers. scispace.com

Below is a table outlining the utility of the C3-bromo group in cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Bond Formed | Resulting Structure | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C-C | 3-Aryl/Vinyl-1H-indazole-6-carbonitrile | mdpi.commdpi.com |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | N-Substituted-3-amino-1H-indazole-6-carbonitrile | mdpi.com |

| Heck Coupling | Alkene | C-C | 3-Alkenyl-1H-indazole-6-carbonitrile | rsc.org |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | 3-Alkynyl-1H-indazole-6-carbonitrile | nih.gov |

| Stille Coupling | Organostannane (R-SnBu₃) | C-C | 3-Alkyl/Aryl-1H-indazole-6-carbonitrile | mdpi.com |

Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Bromo 1h Indazole 6 Carbonitrile and Its Derivatives

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indazole derivatives, including "3-Bromo-1H-indazole-6-carbonitrile". It is routinely employed for purity assessment and quality control, as evidenced by commercial suppliers who often specify a purity of ≥98% or ≥99% as determined by HPLC. jk-sci.comchemimpex.com The versatility of HPLC allows for the separation of complex mixtures, making it suitable for monitoring reaction progress and identifying byproducts during the synthesis of substituted indazoles.

In the analysis of related bromo-indazole compounds, such as "3-Amino-6-bromo-1H-indazole", HPLC is a standard method for assay determination, with specifications often requiring a purity of ≥96.0%. thermofisher.com Furthermore, in the study of metabolites derived from synthetic cannabinoids containing a 5-bromo-1H-indazole-3-carboxylic acid core, HPLC coupled with mass spectrometry (HPLC-MS) serves as a critical tool for confirming the purity of synthesized compounds, with purities exceeding 90% being consistently reported. diva-portal.org Preparative HPLC is also utilized for the purification of these derivatives, highlighting its utility in both analytical and purification workflows. diva-portal.org

While specific retention times are highly dependent on the exact analytical conditions, a typical reversed-phase HPLC method for bromo-substituted indazole derivatives would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to achieve optimal separation of the main compound from any impurities or related derivatives.

Table 1: Representative HPLC Purity Data for Bromo-Indazole Derivatives

| Compound | Purity Specification (by HPLC) | Source |

| 6-Bromo-1H-indazole-3-carbonitrile | ≥ 99% | jk-sci.com |

| 6-Bromo-1H-indazole-3-carbaldehyde | ≥ 98% | chemimpex.com |

| 3-Amino-6-bromo-1H-indazole | ≥ 96.0% | thermofisher.com |

| Metabolites of a 5-bromo-1H-indazole-3-carboxylic acid derivative | > 90% | diva-portal.org |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. For the analysis of "this compound" and its derivatives, UPLC can provide superior separation of closely related isomers and impurities that may not be resolved by HPLC. researchgate.net

The enhanced performance of UPLC makes it particularly valuable in the context of drug discovery and development, where rapid and high-throughput analysis is often required. A patent for new substituted indazoles describes a UPLC-MS method for their characterization. google.com This method provides a clear example of the conditions that can be applied to the analysis of indazole derivatives.

Table 2: Exemplary UPLC Method Parameters for Substituted Indazole Analysis

| Parameter | Specification |

| Instrument | Waters Acquity UPLC-MS |

| Column | Acquity UPLC BEH C18 1.7 µm, 50x2.1mm |

| Mobile Phase A | Water + 0.2% vol. Ammonia (32%) |

| Mobile Phase B | Acetonitrile |

| Gradient | 1-99% B over 1.6 min, hold at 99% B for 0.4 min |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 60 °C |

| Detection | Diode Array Detector (DAD) scan: 210-400 nm |

This table is based on a method described for substituted indazoles in a patent application and serves as a representative example. google.com

The application of such a method to "this compound" would likely result in a short analysis time with sharp, well-defined peaks, facilitating accurate quantification and purity determination. The coupling of UPLC with mass spectrometry (UPLC-MS) further enhances analytical power, enabling the simultaneous acquisition of chromatographic and mass data for unequivocal peak identification.

Computational Chemistry and in Silico Modeling of 3 Bromo 1h Indazole 6 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict a wide range of characteristics, from the distribution of electrons to the molecule's reactivity, without the need for empirical data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. tandfonline.comnih.govresearchgate.net DFT studies on indazole derivatives are typically performed using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G++(d,p) or 6-311G(d,p)) to achieve a balance between accuracy and computational cost. rsc.orgdergipark.org.trarpgweb.com These calculations can determine the optimized geometry of 3-Bromo-1H-indazole-6-carbonitrile, its vibrational frequencies, and a host of electronic properties.

For substituted indazoles, DFT calculations have been successfully employed to evaluate their reactivity and stability. arpgweb.com For instance, studies on similar nitro-substituted indazoles have shown that DFT can provide a clear representation of the electronic distribution, which is crucial for understanding and predicting the reactivity of the indazole nucleus. arpgweb.com The presence of the electron-withdrawing bromine atom at the 3-position and the nitrile group at the 6-position is expected to significantly influence the electronic properties of the indazole core.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netdergipark.org.tr

Table 1: Representative Quantum Chemical Parameters Calculated for Indazole Derivatives using DFT

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron-accepting ability of the molecule. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO energy gap | An indicator of chemical reactivity and kinetic stability. |

| Ionization Potential (I) | The minimum energy required to remove an electron. | Correlates with -EHOMO. |

| Electron Affinity (A) | The energy released when an electron is added. | Correlates with -ELUMO. |

| Electronegativity (χ) | The ability of an atom to attract shared electrons. | (I+A)/2 |

| Chemical Hardness (η) | Resistance to change in electron distribution. | (I-A)/2 |

| Softness (S) | The reciprocal of hardness. | 1/η |

This table is illustrative and based on typical parameters calculated for indazole derivatives in computational studies. researchgate.netdergipark.org.tr

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the indazole ring and the nitrile group, suggesting their role as hydrogen bond acceptors or sites for electrophilic interaction. Conversely, the hydrogen atom attached to the N1 nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The bromine atom would also influence the electrostatic potential distribution on the ring.

Analysis of Partial Charges and Fukui Indices (N1 and N2)

The regioselectivity of reactions involving the indazole ring, particularly at the N1 and N2 positions, is a subject of significant interest. Computational methods can provide insights into this by calculating partial charges and Fukui indices. Natural Bond Orbital (NBO) analysis is often used to determine the partial charges on each atom, indicating the electron distribution within the molecule.

Fukui functions are reactivity descriptors derived from DFT that help in predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The condensed Fukui function, fk, for an atom k can be calculated for a nucleophilic attack (fk+), an electrophilic attack (fk-), and a radical attack (fk0). A study on the regioselective alkylation of 1H-indazole-3-carbonitrile, a closely related compound, utilized NBO analysis and Fukui indices to rationalize the observed N1 versus N2 substitution patterns. nih.gov Such analysis for this compound would be invaluable in predicting its behavior in substitution reactions. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comderpharmachemica.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a biological target, typically a protein.

Indazole derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. For example, substituted indazoles have been docked into the active sites of aromatase for anti-breast cancer activity, as well as α-amylase and α-glucosidase for their potential in managing diabetes. tandfonline.comderpharmachemica.com These studies typically report the binding energy of the ligand-protein complex, with more negative values indicating a stronger interaction. They also detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. tandfonline.comderpharmachemica.com

A hypothetical docking study of this compound into a relevant protein target would involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and then using a docking algorithm to generate and score different binding poses. The results would provide insights into its potential biological activity and guide the design of more potent analogs.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes, stability, and dynamic behavior of a molecule or a molecular complex in a simulated environment that mimics physiological conditions.

Computational Prediction of Molecular Descriptors Relevant to Chemical Behavior

The chemical behavior and potential biological activity of a molecule are intrinsically linked to its three-dimensional structure and electronic properties. Computational chemistry and in silico modeling provide powerful tools to predict and analyze these characteristics, offering insights that can guide further experimental research. For this compound, computational methods are employed to calculate a variety of molecular descriptors that help in understanding its reactivity, lipophilicity, and potential as a pharmacophore.

Detailed research into the specific computational analysis of this compound is an area of ongoing investigation. However, extensive computational studies on analogous substituted indazoles provide a strong framework for predicting its molecular properties and behavior. core.ac.ukbeilstein-journals.orgnih.govrsc.org These studies consistently highlight the importance of several key descriptors in defining the chemical nature of the indazole scaffold.

Physicochemical and Topological Descriptors

A fundamental set of descriptors relates to the physicochemical properties of the molecule, which are crucial for its behavior in biological systems. These are often calculated using empirical and fragment-based methods. For this compound, several of these properties have been computationally predicted.

Table 1: Predicted Physicochemical Properties of this compound

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Weight | 222.04 g/mol | The mass of one mole of the compound. |

| Molecular Formula | C₈H₄BrN₃ | The elemental composition of the molecule. |

| Topological Polar Surface Area (TPSA) | 52.47 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. Current time information in Pasuruan, ID. |

| logP (Octanol-Water Partition Coefficient) | 2.197 | A measure of the molecule's lipophilicity, which influences its solubility and membrane permeability. Current time information in Pasuruan, ID. |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms, capable of donating in a hydrogen bond. Current time information in Pasuruan, ID. |

This table is interactive. Users can sort columns to compare values.

The Topological Polar Surface Area (TPSA) is a key descriptor derived from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. Current time information in Pasuruan, ID. A TPSA of 52.47 Ų suggests that this compound is likely to have good oral bioavailability. The predicted octanol-water partition coefficient (logP) of 2.197 indicates a moderate degree of lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. Current time information in Pasuruan, ID. The presence of one hydrogen bond donor and two acceptors points to the molecule's potential to engage in specific interactions with biological targets. Current time information in Pasuruan, ID.

Quantum Chemical Descriptors

More advanced computational methods, such as Density Functional Theory (DFT), are used to calculate quantum chemical descriptors that provide a deeper understanding of a molecule's electronic structure and reactivity. rsc.org While specific DFT studies on this compound are not widely published, the principles from research on similar indazole derivatives can be applied.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com For substituted indazoles, the distribution and energies of these orbitals are significantly influenced by the nature and position of substituents on the bicyclic ring system. The electron-withdrawing nature of the bromo and carbonitrile groups in this compound is expected to lower the energies of both the HOMO and LUMO, potentially affecting its reactivity profile.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. rsc.orgtandfonline.com It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In indazole derivatives, the nitrogen atoms of the pyrazole (B372694) ring and any other heteroatoms are typically regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. rsc.org Conversely, the hydrogen atoms, particularly the N-H proton of the indazole ring, are regions of positive potential, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors. For this compound, the MEP surface would likely show significant negative potential around the nitrogen atoms of the indazole ring and the nitrile group, and a positive potential around the N-H proton.

Table 2: Key Compound Names

| Compound Name |

|---|

| This compound |

| 3-Bromo-1H-indazole-6-carboxylic acid |

Biological Activity Research Pathways of 3 Bromo 1h Indazole 6 Carbonitrile and Its Analogs Non Clinical Focus

In Vitro Investigations of Enzyme Inhibition

The indazole scaffold is a common feature in many enzyme inhibitors. Research into various indazole analogs has revealed potent inhibitory activity against a range of enzymes, suggesting potential therapeutic applications.

Kinase Inhibition: Indazole derivatives have been extensively studied as kinase inhibitors, which are crucial in regulating cell signaling pathways.

Fibroblast Growth Factor Receptor (FGFR): Analogs such as 6-(3-methoxyphenyl)-1H-indazol-3-amine have shown promising inhibitory activity against FGFR1 with an IC₅₀ value of 15.0 nM. nih.gov Further optimization led to compounds with even greater potency, demonstrating an IC₅₀ of 2.9 nM. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): The indazole-pyrimidine based derivative, pazopanib, is a known VEGFR-2 inhibitor with an IC₅₀ value of 30 nM. nih.gov Other synthetic derivatives have also shown excellent activity in VEGFR-2 kinase inhibition assays, with some compounds exhibiting IC₅₀ values as low as 5.4 nM, which is more potent than the reference drug sorafenib. mdpi.com

Aurora Kinase: Indazole-based derivatives have been identified as potent inhibitors of Aurora kinases. Specifically, compounds have been developed that act as dual inhibitors of Aurora A and B (IC₅₀ = 0.026 and 0.015 μM, respectively) or as selective inhibitors for either subtype. nih.gov

Other Kinases: Various indazole derivatives have shown inhibitory effects against Bcr-Abl, anaplastic lymphoma kinase (ALK), and Pim kinases, which are all significant targets in cancer research. nih.gov

Other Enzyme Inhibition:

Cyclooxygenase (COX): In studies of anti-inflammatory mechanisms, indazole derivatives have demonstrated concentration-dependent inhibition of COX-2. nih.gov Computational docking studies have further explored the binding of 1H-indazole analogs to the active site of the COX-2 enzyme. researchgate.net

Cystathionine γ-Lyase (CGL): Analogs of 6-bromoindazole have been identified as inhibitors of bacterial CGL, an enzyme involved in producing H₂S which protects pathogens from oxidative stress. mdpi.comnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): A series of 3-substituted 1H-indazoles were investigated for IDO1 enzyme inhibition, with the most potent derivatives showing IC₅₀ values around 720 nM. nih.gov

α-Glucosidase and Thymidine (B127349) Phosphorylase: Indazole-based thiadiazole hybrids and other indazole Schiff bases have been evaluated as inhibitors of α-glucosidase and thymidine phosphorylase, with some derivatives showing significant inhibitory activity compared to standard drugs. nih.govresearchgate.net

Table 1: In Vitro Enzyme Inhibition by Indazole Analogs

| Compound Class/Derivative | Target Enzyme | Activity (IC₅₀) | Source |

|---|---|---|---|

| 6-(3-methoxyphenyl)-1H-indazol-3-amine analog | FGFR1 | 2.9 nM | nih.gov |

| Pazopanib (Indazole-pyrimidine base) | VEGFR-2 | 30 nM | nih.gov |

| Dimethoxyquinazoline-indazole-aryl-urea derivative | VEGFR-2 | 5.4 nM | mdpi.com |

| Indazole-based derivative | Aurora A/B | 0.026 µM / 0.015 µM | nih.gov |

| 1H-indazol-3-amine derivative | Bcr-Abl | 0.014 µM | nih.gov |

| 5-aminoindazole (B92378) | Cyclooxygenase-2 (COX-2) | 12.32 µM | nih.gov |

| 3-substituted 1H-indazole derivative | IDO1 | 720 nM | nih.gov |

| Indazole Schiff base | α-Glucosidase | 9.43 ± 0.1 µM | researchgate.net |

| Indazole-based thiadiazole hybrid | Thymidine Phosphorylase | 6.29 ± 0.38 µM | nih.gov |

Receptor Modulation Studies at the Molecular Level

Indazole derivatives have been investigated for their ability to modulate the function of various cellular receptors at the molecular level.

Estrogen Receptor (ER): A series of 1H-indazole derivatives have been identified as potent and orally bioavailable selective estrogen receptor degraders (SERDs). nih.gov One optimized compound was found to be a highly efficient degrader of ER-α with an IC₅₀ value of 0.7 nM, demonstrating robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer models. nih.gov

Serotonin (B10506) Receptor: The indazole-based drug Granisetron is a known serotonin (5-HT₃) receptor antagonist, used to manage chemotherapy-induced nausea and vomiting. nih.govresearchgate.net This highlights the potential of the indazole scaffold to interact with and modulate neurotransmitter receptors.

Exploration of Antimicrobial Potentiation Mechanisms

The rise of antibiotic resistance has spurred research into compounds that can enhance the efficacy of existing antibiotics. Analogs of 3-Bromo-1H-indazole-6-carbonitrile, specifically other 6-bromoindazole derivatives, have been explored as antibiotic potentiators.

The mechanism of action for these compounds involves the inhibition of bacterial cystathionine-γ-lyase (CGL). mdpi.comnih.gov CGL is a key enzyme in many pathogenic bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa, responsible for producing hydrogen sulfide (B99878) (H₂S). H₂S helps protect the bacteria from oxidative stress, including that induced by antibiotics. By inhibiting CGL, these 6-bromoindazole analogs block this protective pathway, thereby increasing the bacteria's susceptibility to antibiotics like gentamicin (B1671437). mdpi.comnih.gov

Researchers have synthesized novel 6-bromoindazole analogs and confirmed their ability to potentiate the antimicrobial activity of gentamicin in vitro. mdpi.com

Table 2: Antimicrobial Potentiation by Bromo-Indazole Analogs

| Compound Class | Mechanism of Action | Effect | Target Organisms (Example) | Source |

|---|---|---|---|---|

| 6-Bromoindazole derivatives | Inhibition of bacterial Cystathionine γ-Lyase (CGL) | Potentiates activity of gentamicin | Staphylococcus aureus, Pseudomonas aeruginosa | mdpi.comnih.gov |

Cellular Assays for Anti-inflammatory Activity

Indazole and its derivatives are recognized for their anti-inflammatory properties. nih.govnih.govchemenu.com In vitro cellular assays have been employed to elucidate the mechanisms behind this activity.

A primary mechanism identified is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain. nih.gov Cellular assays demonstrated that indazole and its analogs, such as 5-aminoindazole and 6-nitroindazole (B21905), cause a concentration-dependent inhibition of COX-2. nih.gov The IC₅₀ values for indazole, 5-aminoindazole, and 6-nitroindazole were determined to be 23.42 µM, 12.32 µM, and 19.22 µM, respectively. nih.gov

Further studies suggest that the anti-inflammatory effects may also involve the inhibition of inflammatory cytokines and the scavenging of free radicals. nih.gov Computational studies have complemented these findings by modeling the interaction between indazole analogs and the COX-2 active site, supporting the potential for these compounds as anti-inflammatory agents. researchgate.net

Table 3: Anti-inflammatory Activity of Indazole Analogs in Cellular Assays

| Compound | Cellular Target/Mechanism | Activity (IC₅₀) | Source |

|---|---|---|---|

| Indazole | COX-2 Inhibition | 23.42 µM | nih.gov |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 µM | nih.gov |

| 6-Nitroindazole | COX-2 Inhibition | 19.22 µM | nih.gov |

Investigative Studies in Cancer Cell Lines (In Vitro)

The anticancer potential of the indazole scaffold is one of its most widely researched attributes. chemenu.comresearchgate.net Numerous in vitro studies using various cancer cell lines have demonstrated the anti-proliferative and anti-angiogenic effects of indazole derivatives, including bromo-indazole analogs. researchgate.netresearchgate.net

Anti-proliferative Mechanisms

Indazole derivatives have shown potent anti-proliferative activity against a broad spectrum of human cancer cell lines. The mechanisms often involve the inhibition of key enzymes controlling cell growth and survival, leading to cell cycle arrest and apoptosis.

Broad-Spectrum Activity: Novel 1H-indazole-3-amine derivatives have been evaluated against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cell lines. nih.gov One compound, in particular, showed a promising IC₅₀ value of 5.15 µM against the K562 cell line. nih.gov

Targeted Inhibition: Derivatives of 5-ethylsulfonyl-indazole-3-carbohydrazide were assessed against four cancer cell lines, with the most effective compounds showing GI₅₀ values between 25 nM and 42 nM. tandfonline.com One derivative was found to be more potent than the reference drug erlotinib (B232) against the MCF-7 breast cancer cell line (IC₅₀ = 26 nM vs. 40 nM for erlotinib). tandfonline.com

Apoptosis Induction: Studies on 6-(pyrimidin-4-yl)-1H-indazole derivatives found that they induced mitochondria-mediated apoptosis and G2/M phase arrest in human nasopharyngeal carcinoma cells (SUNE1). researchgate.net

Table 4: In Vitro Anti-proliferative Activity of Indazole Analogs

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|

| 1H-indazole-3-amine derivative (6o) | K562 (Leukemia) | 5.15 µM | nih.gov |

| 5-ethylsulfonyl-indazole-3-carbohydrazide (7k) | MCF-7 (Breast) | 25 nM | tandfonline.com |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal) | 14.3 µM | researchgate.net |

| 3-(pyrrolopyridin-2-yl)indazole derivative | HL60 (Leukemia) | 8.3 nM | nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole derivative | HCT116 (Colorectal) | 1.3 nM | nih.gov |

Anti-angiogenic Pathways

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Several indazole derivatives function as anti-angiogenic agents by inhibiting key signaling pathways, most notably those mediated by VEGFR. mdpi.com

VEGFR-2 Inhibition: The indazole core is present in clinically used anti-angiogenic drugs like Axitinib and Pazopanib, which are potent VEGFR inhibitors. mdpi.comresearchgate.net In vitro studies of novel dimethoxyquinazoline-indazole-aryl-urea derivatives showed excellent VEGFR-2 kinase inhibition, with IC₅₀ values as low as 5.4 nM. mdpi.com

Peritoneal Neovasculature Suppression: In vivo models have supported in vitro findings, showing that certain indazole derivatives can suppress the formation of neovasculature in the peritoneum of tumor-bearing mice, highlighting their anti-angiogenic properties. researchgate.net

Table 5: Inhibition of Angiogenesis-Related Kinases by Indazole Analogs

| Compound Class/Derivative | Target Kinase | Activity (IC₅₀) | Relevance to Angiogenesis | Source |

|---|---|---|---|---|

| Dimethoxyquinazoline-indazole-aryl-urea derivative | VEGFR-2 | 5.4 nM | Direct inhibition of key angiogenesis pathway | mdpi.com |

| Pazopanib | VEGFR-2 | 30 nM | Clinically used anti-angiogenic agent | nih.gov |

| Axitinib | VEGFR | Potent Inhibitor | Clinically used anti-angiogenic agent | researchgate.net |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine analog | FGFR1 | 2.9 nM | Inhibition of a complementary pro-angiogenic pathway | nih.gov |

Neuroprotective Activity in Pre-clinical Models

The exploration of indazole derivatives has revealed promising candidates for the treatment of neurodegenerative diseases. researchgate.net Research into the neuroprotective potential of this compound and its analogs is an emerging field, with studies primarily focusing on the broader class of indazole compounds in various pre-clinical models. These investigations aim to elucidate the mechanisms by which these compounds may protect neuronal cells from damage and degeneration, processes central to the pathology of conditions like Alzheimer's and Parkinson's disease.

The core structure of indazole is recognized for its diverse pharmacological effects, including neuroprotection. researchgate.net The indazole framework is a key component in many compounds under investigation for therapeutic applications. acs.org Analogs of this compound, particularly those with nitro substitutions, have demonstrated notable neuroprotective activities. For instance, N-methyl derivatives of 7-nitro-1H-indazole and 3-bromo-7-nitro-1H-indazoles have been shown to possess neuroprotective properties. core.ac.uk This activity is often linked to the inhibition of nitric oxide synthase (NOS), an enzyme implicated in neuroinflammatory and neurodegenerative processes. core.ac.ukresearchgate.net

The therapeutic potential of indazole derivatives is further underscored by their development as multi-targeting agents against neurodegeneration. researchgate.net Some indazole carboxamides, for example, have been designed to affect multiple biochemical pathways associated with Alzheimer's disease. researchgate.net This multi-target approach is considered a promising strategy for developing more effective treatments for complex neurodegenerative disorders. researchgate.net

Pre-clinical research has also highlighted the potential for indazole derivatives to act as modulators of other targets relevant to neuroprotection, such as sodium channels. nih.gov The versatility of the indazole scaffold allows for the synthesis of a wide range of derivatives with varied biological activities, making it a valuable platform for the discovery of novel neuroprotective agents. nih.govresearchgate.net

Below is a table summarizing the research findings on the neuroprotective activity of analogs of this compound in pre-clinical models.

| Compound/Analog | Pre-clinical Model/Target | Research Findings | Reference |

| N-methyl derivatives of 7-nitro-1H-indazole | Not specified | Exhibit neuroprotective activities. | core.ac.uk |

| N-methyl derivatives of 3-bromo-7-nitro-1H-indazoles | Not specified | Show neuroprotective and NOS-1/NOS-11 activities. | core.ac.uk |

| Indazole carboxamides | Alzheimer's Disease models | Affect various biochemical pathways associated with neurodegeneration. | researchgate.net |

| 7-nitro-1H-indazole | Nitric Oxide Synthase (NOS) | Acts as an inhibitor of NOS. | researchgate.net |

| Indazole derivatives | Sodium channels | Investigated as potential neuroprotective sodium channel modulators. | nih.gov |

Emerging Applications of 3 Bromo 1h Indazole 6 Carbonitrile in Advanced Chemical Disciplines

Role as a Versatile Synthetic Intermediate in Organic Synthesis

3-Bromo-1H-indazole-6-carbonitrile serves as a highly versatile building block in organic synthesis. clearsynth.com The reactivity of its functional groups—the bromo substituent at the 3-position and the carbonitrile group at the 6-position—provides multiple pathways for constructing more complex molecular architectures. chemimpex.com

The bromine atom is particularly useful for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide array of aryl, alkyl, and amino groups at the 3-position of the indazole core. For instance, the synthesis of various 3-substituted indazoles often proceeds through intermediates like 1H-indazole-3-carboxaldehydes, which can be derived from related bromo-indazoles. rsc.org Similarly, research has demonstrated the synthesis of novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold, highlighting the utility of the bromo group in cycloaddition reactions. researchgate.net

The carbonitrile group (-C≡N) is also a valuable functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles. This dual functionality makes this compound a key intermediate for creating diverse libraries of compounds for further investigation. clearsynth.comchemimpex.com The synthesis of related compounds, such as 5-bromo-4-fluoro-1H-indazole, often involves multi-step processes including bromination and ring-closure reactions, underscoring the importance of halogenated indazoles as precursors. google.com

Contributions to Pre-clinical Drug Discovery and Lead Compound Optimization

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets, and its derivatives have shown a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties. nih.gov this compound provides a key framework for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. researchgate.netmyskinrecipes.com

The indazole structure is critical for designing potent inhibitors for various protein kinases, which are crucial targets in oncology and inflammatory diseases. myskinrecipes.com The two adjacent nitrogen atoms in the indazole ring are capable of forming strong hydrogen bonds within the hydrophobic pockets of enzyme receptors. researchgate.net This has led to the development of numerous indazole-based drugs.

Research efforts have focused on optimizing indazole-based compounds to improve their efficacy and safety profiles. For example, in the development of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors for mood disorders, scientists have modified the 1H-indazole-3-carboxamide core to mitigate off-target effects, such as activity at the hERG ion channel. nih.gov Similarly, 1H-indazole-3-carboxamide analogues have been investigated as antagonists of Retinol-Binding Protein 4 (RBP4) for potential use in treating conditions like hepatic steatosis. nih.gov Other studies have identified indazole acids as direct activators of AMP-activated protein kinase (AMPK), a target for treating diabetic nephropathy. acs.org

Below is a table summarizing the therapeutic potential of various indazole derivatives in pre-clinical research:

| Indazole Derivative Class | Biological Target | Therapeutic Area | Reference |

| 1H-Indazole-3-carboxamides | Glycogen Synthase Kinase 3β (GSK-3β) | Mood Disorders | nih.gov |

| 1H-Indazole-3-carboxamides | Retinol-Binding Protein 4 (RBP4) | Hepatic Steatosis | nih.gov |

| 1H-Indazol-3-amine derivatives | Bcr-Abl Kinase | Leukemia | nih.gov |

| Indazole-pyrimidine derivatives | VEGFR-2 Kinase | Cancer | nih.gov |

| Indazole Acids | AMP-activated protein kinase (AMPK) | Diabetic Nephropathy | acs.org |

| Indazole Moiety | c-MET Kinase | Cancer | acs.org |

Potential in Agrochemical Development

The indazole scaffold is not only prominent in pharmaceuticals but also in the agrochemical industry for the development of new pesticides and herbicides. chemimpex.comscribd.com The structural features of this compound make it an attractive starting point for synthesizing novel crop protection agents. The biological activity of these compounds can be fine-tuned by modifying the substituents on the indazole ring.

Patent literature reveals the use of substituted indazoles in pesticidal mixtures designed to control invertebrate pests in both agricultural and non-agricultural settings. google.com For instance, a patented insecticide mixture includes the compound 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide, which demonstrates the utility of combining a bromo-substituted heterocycle with a cyano-functionalized phenyl ring to achieve potent insecticidal activity. google.com Other patents describe pesticidal mixtures containing various indazole derivatives aimed at enhancing the spectrum of activity and managing resistance in pests. googleapis.com

Furthermore, the fungicide Amisulbrom, which contains a bromo-indole structure, highlights the effectiveness of halogenated nitrogen-containing heterocycles in controlling plant pathogens like downy mildew and blight. epo.org The stability and reactivity of compounds like 5-Bromo-1H-indazole-3-carbonitrile make them suitable for creating complex molecules for the agrochemical sector. chemimpex.com

Exploration in Materials Science, including Corrosion Inhibition Studies

In the field of materials science, there is a growing interest in using organic molecules as corrosion inhibitors to protect metals from degradation. The effectiveness of these inhibitors often depends on their ability to adsorb onto the metal surface, forming a protective film. jmaterenvironsci.comnih.gov Organic compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons are particularly effective because these features facilitate strong adsorption. nih.govnih.gov

While this compound itself has not been extensively studied as a corrosion inhibitor, its structural components—the indazole ring, nitrogen heteroatoms, bromine atom, and carbonitrile group—suggest it has significant potential in this application. nih.gov The indazole ring system provides a planar structure with π-electrons that can interact with the d-orbitals of metals like steel and copper. jmaterenvironsci.comnih.gov Carbonitrile derivatives have also been identified as effective corrosion inhibitors. nih.gov

Studies on related indazole derivatives have demonstrated their efficacy in preventing corrosion. These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. research-nexus.net The adsorption of these molecules on the metal surface generally follows the Langmuir adsorption isotherm, indicating the formation of a stable monolayer. jmaterenvironsci.comresearchgate.net

The table below summarizes the performance of various indazole derivatives as corrosion inhibitors for different metals in corrosive environments.

| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

| 1-benzyl-6-nitro-1H-indazole | Mild Steel | 1M HCl | 91% | jmaterenvironsci.com |

| 2-methyl-6-nitro-2H-indazole | C38 Steel | 1M HCl | 96.49% | research-nexus.net |

| 5-aminoindazole (B92378) (AIA) | Carbon Steel | 1M HCl | >90% (approx.) | nih.gov |

| 5-nitroindazole (NIA) | Carbon Steel | 1M HCl | >85% (approx.) | nih.gov |

| 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | Mild Steel | 1M HCl | >90% (approx.) | researchgate.net |

These findings strongly support the potential of this compound as a candidate for further investigation in the development of novel corrosion inhibitors.

Future Perspectives and Challenges in 3 Bromo 1h Indazole 6 Carbonitrile Research

Innovations in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly synthetic routes to complex molecules is a paramount goal in modern chemistry. bohrium.com For 3-Bromo-1H-indazole-6-carbonitrile and its derivatives, future research is poised to focus on several key areas of innovation: